Taltobulin intermediate-7
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Overview
Description
Taltobulin intermediate-7 is an intermediate compound used in the synthesis of Taltobulin, a potent microtubule inhibitor. Taltobulin is commonly used in the preparation of antibody-drug conjugates (ADC) as a cytotoxic component. It disrupts tubulin polymerization, induces mitotic arrest, and triggers apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taltobulin intermediate-7 involves multiple steps, starting from basic organic compounds. The key step in the synthesis is a four-component Ugi reaction (Ugi-4CR), which allows for the rapid assembly of the intermediate . The reaction conditions typically involve the use of solvents like methanol or ethanol, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Taltobulin intermediate-7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions yield alcohols or amines .
Scientific Research Applications
Taltobulin intermediate-7 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Investigated for its potential as a cytotoxic agent in cancer therapy, particularly in the development of antibody-drug conjugates.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
Taltobulin intermediate-7 exerts its effects by disrupting tubulin polymerization, which is essential for microtubule formation. This disruption leads to mitotic arrest and apoptosis in rapidly dividing cells. The compound binds to the colchicine binding site on tubulin, preventing the proper assembly of microtubules .
Comparison with Similar Compounds
Similar Compounds
Hemiasterlin: A natural product with similar antimitotic properties.
Vinblastine: A vinca alkaloid that also disrupts microtubule dynamics.
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly.
Uniqueness
Taltobulin intermediate-7 is unique in its ability to act as a potent microtubule inhibitor with high specificity for the colchicine binding site. This specificity allows it to overcome resistance mechanisms that affect other microtubule-targeting agents .
Properties
Molecular Formula |
C22H40N2O5 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
ethyl (E,4S)-4-[[(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m1/s1 |
InChI Key |
MFZVQAHFZVUOFQ-CRMBIJGISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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